N-Boc-Fmoc L-Canavanine

Übersicht

Beschreibung

Synthesis Analysis

“N-Boc-Fmoc L-Canavanine” is synthesized through a multi-step synthetic route that involves the protection of the amino and carboxy terminals, followed by the formation of peptide bonds. The synthesis can be achieved through solid-phase peptide synthesis or solution-phase synthesis.

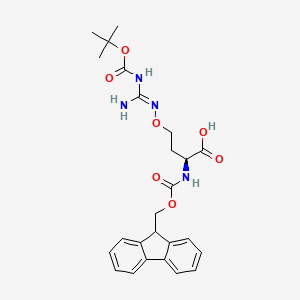

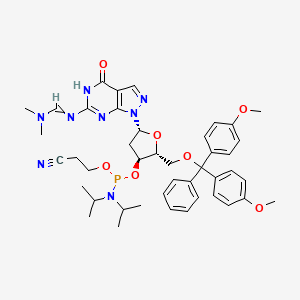

Molecular Structure Analysis

“N-Boc-Fmoc L-Canavanine” has a molecular weight of 498.5 . Its molecular formula is C25H30N4O7 .

Chemical Reactions Analysis

The most serious side reaction during Fmoc chemistry is aspartimide formation . It is caused by exposure of the peptide sequence containing aspartic acid to strong base .

Physical And Chemical Properties Analysis

“N-Boc-Fmoc L-Canavanine” appears as a white crystalline powder . It has a melting point of 130 - 148 °C . It is soluble in common organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane but insoluble in water.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Phytochemistry

- Application : L-Canavanine is a non-protein amino acid (NPAA) that possesses toxic properties in both animal and plant systems . It is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” .

- Methods of Application : Upon treatment, this arginine structural analogue is incorporated into proteins .

- Results or Outcomes : The application of L-Canavanine even at low concentration resulted in an inhibition of plant growth .

-

Scientific Field: Organic Chemistry

- Application : N-Boc-Fmoc L-Canavanine allows for the incorporation of Canavanine into peptides during Solid Phase Peptide Synthesis (SPPS). Canavanine can be useful for studying protein function as it can mimic Arginine, another amino acid, but is resistant to cleavage by certain enzymes (arginases).

- Methods of Application : A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .

- Results or Outcomes : The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

-

Scientific Field: Biochemistry

- Application : L-Canavanine has been used as a tool to study the regulation or modulation of polyamine–NO cross-talk .

- Methods of Application : L-Canavanine is applied to the system under study, and its effects on polyamine and nitric oxide (NO) levels are observed .

- Results or Outcomes : The application of L-Canavanine has been shown to cause disruption of polyamine metabolism and formation of reactive nitrogen species including nitric oxide (NO) .

-

Scientific Field: Peptide Synthesis

- Application : N-Boc-Fmoc L-Canavanine is used in Solid Phase Peptide Synthesis (SPPS) for the incorporation of Canavanine into peptides. This can be useful for studying protein function as Canavanine can mimic Arginine, another amino acid, but is resistant to cleavage by certain enzymes (arginases).

- Methods of Application : The Fmoc methodology is used, where all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group . It is a temporary protecting group of the amino function, removed at each step of the synthesis, being a base labile group .

- Results or Outcomes : The use of N-Boc-Fmoc L-Canavanine in peptide synthesis allows for the creation of peptides with specific properties, such as resistance to cleavage by certain enzymes.

-

Scientific Field: Anticancer Research

- Application : L-Canavanine has been used as an anticancer agent . Its mode of action is associated with the synthesis of non-functional proteins in sensitive organisms, a similar mode of action to that of other simple non-protein amino acids .

- Methods of Application : L-Canavanine is applied to the system under study, and its effects on protein synthesis and cell growth are observed .

- Results or Outcomes : The application of L-Canavanine has been shown to inhibit cell growth, suggesting potential anticancer properties .

-

Scientific Field: Organic Synthesis

- Application : N-Boc-Fmoc L-Canavanine is used in the dual protection of amino functions . This is important in the synthesis of multifunctional targets, especially in peptide chemistry .

- Methods of Application : The Boc-group is introduced as a protecting group for amines . This group is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .

- Results or Outcomes : The use of N-Boc-Fmoc L-Canavanine in organic synthesis allows for the creation of complex polyfunctional molecules .

Eigenschaften

IUPAC Name |

(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXQFUWRYAPEFA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-Fmoc L-Canavanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)

![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)

![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)

![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)

![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)